molecular formula C11H9FN2O B13684606 2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde

2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13684606
M. Wt: 204.20 g/mol
InChI Key: ADTGMLXJLQQICF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a fluoro-substituted phenyl ring and an imidazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the imidazole ring is introduced to the benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro-substituted phenyl ring and the imidazole moiety can enhance its binding affinity and selectivity towards these targets. The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, leading to the formation of stable adducts.

Comparison with Similar Compounds

2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:

    2-(3-Fluoro-5-methylphenyl)-1H-imidazole-4-carbaldehyde: Differing in the position of the aldehyde group on the imidazole ring.

    2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-carboxylic acid: An oxidized form of the compound.

    2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-methanol: A reduced form of the compound.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H9FN2O/c1-7-2-8(4-9(12)3-7)11-13-5-10(6-15)14-11/h2-6H,1H3,(H,13,14)

InChI Key

ADTGMLXJLQQICF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2=NC=C(N2)C=O

Origin of Product

United States

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